Cas no 1386457-04-0 (tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate)
![tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate structure](https://www.kuujia.com/scimg/cas/1386457-04-0x500.png)
tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate
- tert-butyl 2-(3-acetylpyrrolo[2,3-c]pyridin-1-yl)acetate
- SCHEMBL12479189
- tert-Butyl2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate
- DA-45427
- 1386457-04-0
- YQMKZJZSUQNWMA-UHFFFAOYSA-N
- (3-acetyl-pyrrolo[2,3-c]pyridin-1-yl)-acetic acid tert-butyl ester
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- Inchi: InChI=1S/C15H18N2O3/c1-10(18)12-8-17(9-14(19)20-15(2,3)4)13-7-16-6-5-11(12)13/h5-8H,9H2,1-4H3
- InChI Key: YQMKZJZSUQNWMA-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CN(CC(=O)OC(C)(C)C)C2=CN=CC=C12
Computed Properties
- Exact Mass: 274.13174244g/mol
- Monoisotopic Mass: 274.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.2Ų
- XLogP3: 1.6
tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109855-1g |
tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate |
1386457-04-0 | 95%+ | 1g |
$*** | 2023-03-31 | |
Chemenu | CM109855-1g |
tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate |
1386457-04-0 | 95% | 1g |
$805 | 2021-06-09 | |
Alichem | A029183618-1g |
tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate |
1386457-04-0 | 95% | 1g |
699.93 USD | 2021-06-01 |
tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate Related Literature
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate
Comprehensive Overview of tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate (CAS No. 1386457-04-0)
The compound tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate (CAS No. 1386457-04-0) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique pyrrolopyridine core, is a key intermediate in the synthesis of various bioactive compounds. Its structural complexity and functional versatility make it a valuable asset in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most intriguing aspects of tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate is its role in addressing contemporary medical challenges. With the rise of precision medicine and personalized therapies, researchers are increasingly focusing on compounds that can selectively modulate biological pathways. The pyrrolopyridine scaffold, present in this molecule, is known for its ability to interact with various enzymatic targets, making it a promising candidate for the treatment of conditions such as cancer and inflammatory diseases.
In recent years, the scientific community has witnessed a surge in interest around heterocyclic compounds, with tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate being no exception. This compound's acetyl and tert-butyl functional groups contribute to its stability and reactivity, enabling its use in multi-step synthetic routes. Moreover, its compatibility with modern green chemistry principles aligns with the growing demand for sustainable and environmentally friendly synthetic methodologies.
The pharmacological potential of tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate is further underscored by its relevance in drug repurposing studies. As the pharmaceutical industry seeks to optimize existing drug libraries, this compound's unique structure offers opportunities for the development of novel therapeutic agents. Its pyrrolopyridine moiety, in particular, has been linked to improved pharmacokinetic properties, such as enhanced bioavailability and reduced toxicity.
From a synthetic chemistry perspective, tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate exemplifies the convergence of innovation and practicality. Its synthesis often involves catalytic cross-coupling reactions, which are pivotal in modern organic chemistry. These methods not only improve yield and efficiency but also minimize waste, addressing the global push toward sustainable chemistry practices.
The growing body of research on tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate highlights its potential in addressing unmet medical needs. For instance, its derivatives have shown promise in modulating signal transduction pathways, which are critical in diseases like cancer and autoimmune disorders. This has led to increased interest from both academic and industrial researchers, who are exploring its applications in next-generation therapeutics.
Another notable feature of tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate is its compatibility with high-throughput screening platforms. As drug discovery becomes more data-driven, the ability to rapidly evaluate compound libraries is essential. This molecule's well-defined chemical properties and structural predictability make it an ideal candidate for such screening efforts, accelerating the identification of lead compounds.
In conclusion, tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate (CAS No. 1386457-04-0) represents a fascinating intersection of chemistry and biology. Its unique pyrrolopyridine core, combined with its synthetic versatility and pharmacological potential, positions it as a valuable tool in modern drug development. As research continues to uncover new applications for this compound, its role in advancing precision medicine and sustainable chemistry is likely to expand, offering exciting opportunities for innovation.
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